B1579285 4-Carboxy-D-tryptophan

4-Carboxy-D-tryptophan

Cat. No.: B1579285
M. Wt: 249.24
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-D-tryptophan is a rare, non-proteinogenic amino acid derivative characterized by a carboxylic acid (-COOH) substituent at the 4-position of the indole ring of D-tryptophan .

Properties

Molecular Weight

249.24

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituent Position Functional Group Configuration Key Properties/Applications Reference
This compound 4 Carboxy (-COOH) D High polarity, potential enzyme inhibition, peptide modification
5-Hydroxy-DL-tryptophan 5 Hydroxyl (-OH) DL Serotonin precursor, dietary supplement, mood regulation
6-Fluoro-DL-tryptophan 6 Fluoro (-F) DL Radiolabeling, PET imaging probes
L-Tryptophan - None L Essential amino acid, protein synthesis

Key Observations:

  • Substituent Position: The 4-carboxy group distinguishes this compound from more common derivatives like 5-hydroxy- or 6-fluoro-tryptophan. The 4-position substitution may sterically hinder interactions with enzymes or receptors compared to analogs substituted at the 2- or 3-positions .
  • Functional Group: The carboxy group introduces strong acidity (pKa ~2–3) and hydrophilicity, reducing membrane permeability compared to non-polar derivatives like 6-fluoro-DL-tryptophan .
  • Stereochemistry: The D-configuration may confer resistance to enzymatic degradation by L-specific proteases, enhancing stability in biological systems compared to L-forms .

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